N-(1,1-Dimethoxy-3-phenylpropan-2-yl)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-(1,1-Dimethoxy-3-phenylpropan-2-yl)-4H-1,2,4-triazol-4-amine is a chemical compound characterized by its unique structure, which includes a triazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dimethoxy-3-phenylpropan-2-yl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 1,1-dimethoxy-3-phenylpropan-2-one with hydrazine derivatives to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dimethoxy-3-phenylpropan-2-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The triazole ring and phenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(1,1-Dimethoxy-3-phenylpropan-2-yl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,1-Dimethoxy-3-phenylpropan-2-yl)-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenyl group may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1,1-dimethoxy-3-phenylpropan-2-amine
- 1,1-dimethoxy-3-phenylpropan-2-one oxime
Uniqueness
N-(1,1-Dimethoxy-3-phenylpropan-2-yl)-4H-1,2,4-triazol-4-amine is unique due to its combination of a triazole ring and a phenyl group, which provides distinct chemical properties and potential applications. Compared to similar compounds, it may offer better binding affinity and specificity in biological systems, making it a valuable compound for research and development.
Properties
CAS No. |
652538-58-4 |
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Molecular Formula |
C13H18N4O2 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N-(1,1-dimethoxy-3-phenylpropan-2-yl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H18N4O2/c1-18-13(19-2)12(16-17-9-14-15-10-17)8-11-6-4-3-5-7-11/h3-7,9-10,12-13,16H,8H2,1-2H3 |
InChI Key |
UVZCQFLFMCYGEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(CC1=CC=CC=C1)NN2C=NN=C2)OC |
Origin of Product |
United States |
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